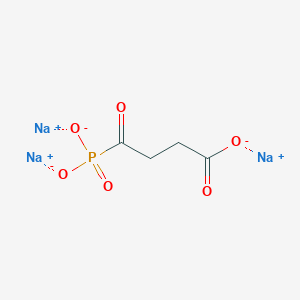

Succinyl phosphonate trisodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metalloenzyme Interaction

Succinyl phosphonate trisodium salt is relevant in the context of metalloenzymes. For instance, foscarnet, a trisodium salt, interacts with carbonic anhydrase isozymes, acting either as an activator or inhibitor. This interaction has been kinetically investigated, and the X-ray structure of its adduct with human carbonic anhydrase I has been resolved. It serves as an example of a phosphonate zinc-binding group in metalloenzyme inhibitors (Temperini, Innocenti, Guerri, Scozzafava, Rusconi, & Supuran, 2007).

Coordination Chemistry

The coordination behavior of phosphonoformate trisodium salt is a field of interest in chemistry. This compound selectively inhibits the pyrophosphate binding site on viral polymerases, being used as an antiviral medication. However, its coordination behavior with (earth) alkaline and transition metals remains under-explored, with recent insights reported in this area (Martens, Mastropierro, Cutolo, Colamonico, Barile, Capriati, & Karaghiosoff, 2019).

Drug Delivery Systems

Succinyl phosphonate trisodium salt has applications in drug delivery systems. Ionic hydrogels based on chitosan cross-linked with 6-phosphogluconic trisodium salt exhibit first-order release kinetics. These hydrogels are non-toxic, don't cause dermal irritation, have adequate adhesion force, and can be used as drug vehicles for topical administration or wound dressings (Martínez-Martínez, Rodríguez-Berna, González-Álvarez, Hernández, Corma, Bermejo, Merino, & González-Álvarez, 2018).

Environmental Chemistry

Phosphonates, which include trisodium salts, are extensively used as chelating agents and scale inhibitors in various technical and industrial applications. Their environmental behavior is unique due to strong surface interactions, resulting in significant removal in technical and natural systems. Further study in this area, including speciation of these compounds, is needed (Nowack, 2003).

Water Treatment

Organic (poly)phosphonates, including certain trisodium salts, are employed as mineral scale and corrosion inhibitors in water treatment. Understanding their precipitation phenomena and the formation of complexes, such as with calcium, is crucial for optimizing their use in industrial applications (Demadis & Katarachia, 2004).

Heavy Metal Uptake

A phosphonate-rich organosilica layered hybrid material made of 3-(trihydroxysilyl)propyl methylphosphonate, monosodium salt, shows high metal uptake capacity for heavy metal ions like Cu(2+), Pb(2+), and Cd(2+). This capability can be significant for environmental applications, such as water purification and heavy metal ion removal (Daikopoulos, Bourlinos, Georgiou, Deligiannakis, Zbořil, & Karakassides, 2014).

Propiedades

IUPAC Name |

trisodium;4-oxo-4-phosphonatobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O6P.3Na/c5-3(6)1-2-4(7)11(8,9)10;;;/h1-2H2,(H,5,6)(H2,8,9,10);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBOYEUINLIJDF-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na3O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinyl phosphonate trisodium salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2413886.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413887.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2413888.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)

![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)